molecular formula C12H21NO B2425091 1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2025599-64-6

1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2425091
CAS No.: 2025599-64-6
M. Wt: 195.306
InChI Key: MDSXZDDCLSEQEN-UHFFFAOYSA-N
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Description

“1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains a prop-2-en-1-one group, which is a type of unsaturated ketone .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrrolidine ring attached to a prop-2-en-1-one group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the double bond in the prop-2-en-1-one group could potentially be involved in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar ketone group could influence its solubility in different solvents . The compound’s melting point, boiling point, and other physical properties would also depend on its specific structure .

Scientific Research Applications

Organocatalysis

Pyrrolidine derivatives serve as effective organocatalysts in asymmetric Michael addition reactions, showing good to high yield and excellent enantioselectivities. This catalytic activity is attributed to a potential hydrogen bond formation between the catalyst and reactants, such as β-nitrostyrene. Detailed nuclear magnetic resonance (NMR) studies on related compounds help investigate the catalyzing mechanism and could provide reference for assignments of similar chemicals (Cui Yan-fang, 2008).

Asymmetric Transfer Hydrogenation

Pyrrolidine derivatives, when used in conjunction with metal halides, form active catalysts for the asymmetric transfer hydrogenation of ketones. The influence of catalyst structure and reaction conditions on the hydrogenation process highlights the versatility of pyrrolidine-based compounds in facilitating chemical reactions (Makhosazane N. Magubane et al., 2017).

Electropolymerization

Derivatives of pyrrolidine are used in the synthesis of conducting polymers through electropolymerization, utilizing low oxidation potential monomers. These polymers exhibit stable electrically conducting properties due to their low oxidation potentials, making them suitable for various electronic applications (G. Sotzing et al., 1996).

Palladium-Catalyzed Reactions

In palladium-catalyzed allylic substitutions, pyrrolidine-based ligands show significant enantioselectivity dependent on the conformation of the ligand. This application demonstrates the potential of pyrrolidine derivatives in stereoselective synthesis, an important aspect of medicinal chemistry (R. Stranne, C. Moberg, 2001).

[3+2] Cycloaddition Reactions

Pyrrolidine derivatives participate in [3+2] cycloaddition reactions under mild conditions, leading to compounds with potential biological effects. This method is notable for synthesizing heterocyclic organic compounds, which have applications ranging from medicinal chemistry to agrochemicals (Magdalena Żmigrodzka et al., 2022).

Molecular Interaction Studies

Pyrrolidine derivatives are also studied for their molecular interactions in mixtures, providing insights into the molecular species and interactions that characterize their mixtures with lower alkanols. Such studies are crucial for understanding the thermodynamic properties and potential applications of pyrrolidine derivatives in various solvents (J. S. Yadav et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, if it were used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is volatile, it could potentially be a respiratory hazard. Additionally, the compound could potentially be a skin or eye irritant .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science. Additionally, research could be conducted to better understand its physical and chemical properties .

Properties

IUPAC Name

1-[3-(2,2-dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-5-11(14)13-7-6-10(9-13)8-12(2,3)4/h5,10H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSXZDDCLSEQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CCN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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